N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
Description
N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C11H12FN·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group, an ethyl group, and a prop-2-yn-1-amine moiety, making it a versatile molecule for various chemical reactions and applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-4-6-11(12)7-5-10;/h1,4-7,9,13H,8H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCONYOKUUZXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves the reaction of 4-fluorophenylacetylene with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .
Chemical Reactions Analysis
Alkyne Reactivity
The propargylamine group in the compound is highly reactive, enabling participation in cycloaddition and hydroamination reactions.
1.1 Cycloaddition Reactions
Alkynes like propargylamine can undergo [2+2] cycloadditions under thermal or photochemical conditions, forming cyclobutenes. For example, analogous alkynes react with dienes or alkenes to produce cyclic compounds .
1.2 Hydroamination
Alkynes often participate in hydroamination , where amine groups add across triple bonds. This could lead to secondary or tertiary amine derivatives, depending on the reaction conditions .
Amine Reactivity
The primary amine group in the compound is susceptible to nucleophilic substitution and metal-catalyzed transformations.
2.1 Nucleophilic Substitution
Though the compound is a hydrochloride salt, deprotonation could enable nucleophilic attack on electrophilic substrates. For instance, similar amines react with carbonyl compounds (e.g., aldehydes, ketones) to form imines or aminals .
2.2 Photoredox-Catalyzed Reactions
Under photoredox conditions (e.g., using iridium complexes), the amine may undergo oxidative quenching to form an aminium radical. This intermediate could participate in:
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Aza-Henry Reactions : Coupling with nitromethane to form α-functionalized amines .
-
C-H Arylation : Cross-coupling with electron-deficient arenes under visible light .
Cross-Coupling Potential
While fluorine is not typically a leaving group, the compound’s fluorophenyl fragment may participate indirectly in catalytic processes.
3.1 Nickel-Catalyzed Reactions
Nickel catalysts (e.g., NiCl₂) can facilitate cross-coupling of aryl halides with nucleophiles. Though the compound lacks a halide, analogous systems suggest that the propargylamine group might act as a directing group in such reactions .
Enamine Chemistry
Enamines formed from the amine could enable [4+2] cycloadditions (Diels-Alder) or other conjugate additions. For example, enamine intermediates in organocatalytic cycles facilitate radical-mediated coupling reactions .
Reaction Conditions and Mechanisms
Scientific Research Applications
Synthesis Techniques
Recent studies have explored metal-catalyzed reactions for synthesizing compounds similar to N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, focusing on their application in creating antidepressant molecules. These methods often involve chiral Lewis acids to facilitate enantioselective synthesis, which is crucial for developing effective pharmacological agents .
Antidepressant Development
This compound has been investigated as a precursor in synthesizing novel antidepressants. The compound's structure allows it to interact with neurotransmitter systems, potentially leading to the development of drugs that can modulate mood and emotional responses. Studies have highlighted its role in photocatalytic enantio-selective reductive coupling reactions that are essential for synthesizing antidepressant precursors .
Pharmacological Studies
The compound has been subjected to various pharmacological evaluations to assess its efficacy and safety profile. In vitro studies have shown that derivatives of this compound exhibit activity against certain receptors associated with mood regulation, suggesting potential therapeutic benefits for mood disorders .
Case Study 1: Antidepressant Synthesis
A recent study published in the Royal Society of Chemistry examined the synthesis of antidepressant molecules via metal-catalyzed reactions involving this compound as a key intermediate. The research demonstrated that using specific catalysts could yield high enantiomeric excesses, which are critical for the efficacy of antidepressants .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with serotonin receptors. The results indicated that certain derivatives could enhance serotonin levels, providing insights into their potential use as therapeutic agents for depression .
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)prop-2-yn-1-amine hydrochloride
- N-(1-(2-Fluorophenyl)ethyl)prop-2-yn-1-amine hydrochloride
Uniqueness
N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a fluorophenyl group and a prop-2-yn-1-amine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClF, with a molecular weight of approximately 187.66 g/mol. The compound features a prop-2-yn-1-amine backbone with a 4-fluorophenyl group, which is significant for its biological reactivity and pharmacological properties. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, potentially increasing the compound's efficacy in therapeutic contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations, leading to changes in cellular signaling pathways and physiological responses.
Potential Mechanisms Include:
- Enzyme Inhibition : By binding to enzyme active sites, the compound may prevent substrate binding, thereby inhibiting catalytic activity.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors can influence various signaling pathways within cells.
Biological Activity
Research indicates that this compound exhibits significant biological activities that may be relevant in pharmacology. Its potential applications span several fields:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives exhibiting alkyne functionalities have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
2. Antifungal Activity
The compound may also exhibit antifungal properties, similar to other alkynes tested against fungal strains like Candida albicans .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
Case Studies
- Synthesis : Various synthetic routes have been explored to produce this compound efficiently while maintaining purity levels suitable for biological testing.
- Biological Evaluation : In vitro studies have shown that modifications in the structural components (such as halogen substitutions) can significantly influence the antimicrobial potency and overall biological activity .
Applications in Drug Discovery
This compound has potential applications in drug discovery due to its ability to interact with biological systems effectively:
Potential Therapeutic Areas:
- Infectious Diseases : As a candidate for developing new antimicrobial agents.
- Cancer Research : Investigated for possible effects on cancer cell lines due to its unique chemical structure.
Q & A
Q. What are the standard synthetic routes for N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride?
- Methodological Answer : A common synthetic route involves nucleophilic substitution of 4-fluorophenethylamine derivatives with propargyl halides under basic conditions. For example:
React 1-(4-fluorophenyl)ethylamine with propargyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous THF or DCM.
Purify the intermediate via column chromatography.
Treat with HCl gas in diethyl ether to form the hydrochloride salt.
Optimization of reaction time, temperature (typically 0–25°C), and stoichiometry (1:1.2 amine:halide ratio) is critical for yield improvement. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and propargylamine moiety (δ ~2.5–3.5 ppm for alkynyl protons).
- FT-IR : Identify N-H stretches (~3200–3400 cm⁻¹) and C≡C stretches (~2100–2250 cm⁻¹).
- LC-MS (ESI+) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 222.1).
- XRD (if crystalline) : Resolve stereochemical details of the hydrochloride salt.
Cross-referencing with PubChem data (CID: 53395653) ensures accuracy .
Q. How can purity and stability be assessed for this compound under laboratory conditions?
- Methodological Answer :
- HPLC/UV-Vis : Use a C18 column with a mobile phase of MeCN:H₂O (0.1% TFA) to quantify impurities (<0.5% per ICH guidelines).
- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures (typically >200°C for hydrochloride salts).
- Accelerated Stability Studies : Store samples at 25°C/60% RH and -20°C for 6–12 months; monitor via periodic LC-MS to detect degradation (e.g., hydrolysis of the propargyl group) .
Advanced Research Questions
Q. How can discrepancies in biological activity data be resolved for this compound?
- Methodological Answer : Conflicting bioactivity results (e.g., receptor binding vs. functional assays) may arise from:
- Batch Variability : Ensure consistent synthesis and purification (e.g., ≥98% purity via HPLC).
- Solubility Differences : Use standardized solvents (e.g., DMSO stocks diluted in PBS).
- Assay Conditions : Validate cell-based assays with positive/negative controls (e.g., reference ligands).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, using flow chemistry (continuous reactors) improves reproducibility and reduces side reactions .
- Catalyst Screening : Test bases (e.g., Et₃N vs. DBU) to minimize dehydrohalogenation byproducts.
- In Situ Monitoring : Employ PAT (process analytical technology) like ReactIR to track reaction progress.
- Byproduct Identification : Use HRMS to detect impurities (e.g., dimerization products) and adjust stoichiometry .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs (e.g., replacing the propargyl group with cyclopropyl or methyl groups) and compare bioactivity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., monoamine transporters).
- Pharmacophore Mapping : Use QSAR (quantitative SAR) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity.
- In Vivo/In Vitro Correlation : Validate predictions in rodent models or primary cell assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility?
- Methodological Answer : Discrepancies may arise from:
- Measurement Techniques : Compare shake-flask vs. nephelometry methods.
- pH Effects : Solubility varies with pH (e.g., higher solubility in acidic buffers due to protonation).
- Polymorphism : Characterize crystalline vs. amorphous forms via XRD/DSC.
Recommendation : Report solubility with explicit conditions (e.g., "23.5 mg/mL in PBS pH 7.4 at 25°C") and reference standards (e.g., USP guidelines) .
Tables
Q. Table 1: Key Characterization Techniques
Q. Table 2: Common Synthetic Byproducts
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Dehydrohalogenation product | Excess base or high temperature | Use milder bases (e.g., K₂CO₃) |
| Dimerization | Prolonged reaction time | Optimize reaction to <4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
